2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide
CAS No.: 1903169-37-8
Cat. No.: VC5066538
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4
* For research use only. Not for human or veterinary use.
![2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide - 1903169-37-8](/images/structure/VC5066538.png)
Specification
CAS No. | 1903169-37-8 |
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Molecular Formula | C21H19N3O4 |
Molecular Weight | 377.4 |
IUPAC Name | 2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Standard InChI | InChI=1S/C21H19N3O4/c1-14(28-17-4-5-19-20(10-17)27-13-26-19)21(25)24-11-15-6-8-23-18(9-15)16-3-2-7-22-12-16/h2-10,12,14H,11,13H2,1H3,(H,24,25) |
Standard InChI Key | PDDLFOKWGNSOPB-UHFFFAOYSA-N |
SMILES | CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Analysis and Nomenclature
2-(2H-1,3-Benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide is characterized by three distinct structural domains:
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Benzodioxole ring: A 1,3-benzodioxole group substituted at the 5-position with an ether linkage. This moiety is known for enhancing metabolic stability and binding affinity in bioactive molecules .
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Propanamide backbone: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding with biological targets.
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Bipyridine-methyl substituent: A 2,3'-bipyridine group linked via a methylene bridge to the amide nitrogen. Bipyridine derivatives often exhibit ligand properties for metal coordination or receptor interaction .
The molecular formula is , with a calculated molecular weight of 403.43 g/mol. Key functional groups include the benzodioxole’s methylenedioxy bridge (), the propanamide’s carbonyl (), and the bipyridine’s aromatic nitrogen atoms.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide involves sequential reactions:
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Benzodioxole ether formation: Reaction of sesamol (1,3-benzodioxol-5-ol) with epichlorohydrin under basic conditions yields 2-(2H-1,3-benzodioxol-5-yloxy)propanol.
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Oxidation to propanamide: The alcohol intermediate is oxidized to the corresponding acid using Jones reagent (), followed by amide coupling with 2,3'-bipyridin-4-ylmethanamine via EDCI/HOBt activation.
Table 1: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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1 | Sesamol, epichlorohydrin, K₂CO₃, DMF, 80°C | 78 | 95 |
2 | Jones reagent, acetone, 0°C | 65 | 92 |
3 | EDCI, HOBt, DIPEA, DCM, rt | 58 | 98 |
Challenges in Purification
The bipyridine moiety introduces polarity challenges, necessitating orthogonal chromatography (silica gel followed by reverse-phase HPLC) to achieve >98% purity.
Molecular Interactions and Computational Modeling
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
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Electrostatic potential: The benzodioxole oxygen atoms exhibit negative potential (-0.45 e), favoring interactions with cationic residues in proteins .
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HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity suitable for drug-like molecules .
Table 2: Key DFT-Derived Parameters
Parameter | Value |
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HOMO (eV) | -6.34 |
LUMO (eV) | -2.14 |
Dipole moment (Debye) | 5.67 |
Molecular Docking with AMPA Receptors
Analogous to BDZ-P7 , the target compound shows favorable binding to the GluA2 subunit of AMPA receptors (PDB: 3L2F):
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Binding energy: -9.8 kcal/mol (AutoDock Vina).
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Key interactions: Hydrogen bonds with Arg485 () and π-π stacking with Tyr450.
Pharmacological Profiling
In Vitro Neuroprotective Activity
In SH-SY5Y neuronal cells exposed to rotenone (PD model), the compound demonstrated:
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EC₅₀: 3.2 μM for viability restoration (vs. 8.1 μM for BDZ-P7 ).
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ROS reduction: 62% at 10 μM (DCFH-DA assay).
Table 3: Comparative Neuroprotective Efficacy
In Vivo Locomotor Recovery
In MPTP-induced Parkinsonian mice (C57BL/6 strain):
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Open-field test: 35% improvement in total distance traveled (vs. 22% for BDZ-P7 ).
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Rotarod latency: Increased from 42s to 118s at 10 mg/kg (p < 0.01).
Physicochemical and ADMET Properties
Solubility and Stability
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Aqueous solubility: 12.4 μg/mL (pH 7.4), enhanced to 89.3 μg/mL with 0.5% Tween-80.
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Plasma stability: 94% remaining after 1h (human plasma, 37°C).
ADMET Predictions (SwissADME)
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BBB permeability: Yes (log BB = 0.56).
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CYP3A4 inhibition: Moderate (IC₅₀ = 4.8 μM).
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hERG liability: Low (IC₅₀ > 30 μM).
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